Physicochemical Property Comparison: LogP and Topological Polar Surface Area (TPSA)
The predicted partition coefficient (LogP) and topological polar surface area (TPSA) of tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate indicate favorable drug-likeness compared to its chlorophenyl analog. Its ACD/LogP of 3.10 suggests optimal lipophilicity for membrane permeability, while the TPSA of 62 Ų indicates a moderate capacity for hydrogen bonding, balanced for both absorption and target engagement [1].
| Evidence Dimension | Physicochemical Property Profile |
|---|---|
| Target Compound Data | ACD/LogP: 3.10; TPSA: 62 Ų [1] |
| Comparator Or Baseline | Analog: [1-(4-Chloro-phenyl)-cyclobutyl]-carbamic acid tert-butyl ester (predicted LogP: ~3.6; TPSA: 38 Ų) |
| Quantified Difference | ΔLogP = -0.5; ΔTPSA = +24 Ų |
| Conditions | Predicted values from ACD/Labs Percepta Platform [1] |
Why This Matters
The lower LogP of the cyano analog suggests reduced non-specific binding and potentially better solubility compared to the more lipophilic chloro analog, while the higher TPSA may influence interactions with polar protein pockets.
- [1] Royal Society of Chemistry. (2024). ChemSpider: Predicted Properties for tert-butyl 1-(4-cyanophenyl)cyclobutylcarbamate (CSID:24598891). View Source
